molecular formula C11H15NS B14453857 N,2-Dimethyl-N-phenylpropanethioamide CAS No. 75755-45-2

N,2-Dimethyl-N-phenylpropanethioamide

Cat. No.: B14453857
CAS No.: 75755-45-2
M. Wt: 193.31 g/mol
InChI Key: LKDJRIFWGNFQJL-UHFFFAOYSA-N
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Description

N,2-Dimethyl-N-phenylpropanethioamide is an organic compound with the molecular formula C11H15NS It is a thioamide derivative, characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-Dimethyl-N-phenylpropanethioamide can be synthesized through several methods. One common approach involves the reaction of N,N-dimethyl-3-oxo-3-phenylpropanamide with Lawesson’s reagent in an anhydrous solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is stirred at ambient temperature until completion, as judged by thin-layer chromatography (TLC), followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N-phenylpropanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

N,2-Dimethyl-N-phenylpropanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-phenylpropanethioamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-Dimethyl-N-phenylpropanethioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

75755-45-2

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N,2-dimethyl-N-phenylpropanethioamide

InChI

InChI=1S/C11H15NS/c1-9(2)11(13)12(3)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

LKDJRIFWGNFQJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=S)N(C)C1=CC=CC=C1

Origin of Product

United States

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